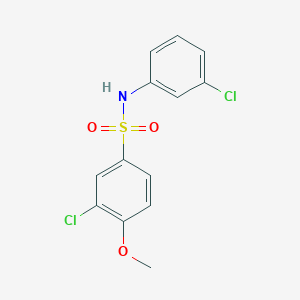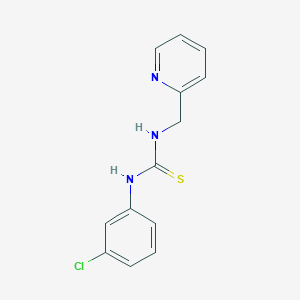![molecular formula C13H13BrN6O3 B5711603 N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5711603.png)
N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Introduction This compound belongs to a class of organic compounds known for their varied biological activities and complex chemical structures. They are often studied for their potential in various applications due to their unique molecular frameworks.
Synthesis Analysis The synthesis of related compounds involves condensation reactions and is characterized by spectral techniques. For example, the synthesis process can include reactions with hydrazine hydrate or aromatic aldehydes to form arylidene hydrazides, indicating a multi-step process that involves functional group transformations and ring formations (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Molecular Structure Analysis The molecular structure of similar compounds shows planarity in the triazine ring and varying dihedral angles with adjacent molecular structures. These angles and planar configurations contribute to the compound's overall three-dimensional shape and chemical reactivity. For instance, certain compounds exhibit specific intermolecular hydrogen bonding patterns that contribute to their stability and structural features (Fun, Quah, Nithinchandra, & Kalluraya, 2011).
Chemical Reactions and Properties The chemical behavior of this class of compounds includes reactivity towards nucleophilic and electrophilic agents, showcasing their versatile chemical properties. Reactions such as condensation, cyclocondensation, and reactions with different aldehydes result in various derivatives with distinct chemical properties (Guckýa, Slouka, Fryšová, & Maloň, 2006).
Physical Properties Analysis The physical properties of these compounds, such as crystal structure and solubility, are influenced by their molecular geometry and intermolecular interactions. X-ray diffraction analysis often reveals detailed insights into their crystalline forms, helping to understand the material aspects that might affect their physical behavior and solubility (Zhu & Qiu, 2011).
Chemical Properties Analysis These compounds exhibit a range of chemical properties depending on their functional groups and molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can significantly affect their reactivity and interactions with biological molecules. This is critical in understanding their potential uses and mechanisms of action (Alotaibi, Mohamed, Abdel-Wahab, Hegazy, Kariuki, & El‐Hiti, 2018).
作用机制
Target of Action
The primary targets of MFCD01847514 are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The identification of its targets would require further experimental studies.
Mode of Action
Generally, drugs exert their effects by binding to receptors, which are cellular components that produce cellular action when bound to a drug . .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding the pathways affected by MFCD01847514 would require more detailed studies on its mechanism of action and its interaction with cellular components.
Action Environment
Environmental factors can significantly impact a drug’s action, including temperature, pH, and the presence of other molecules . More research would be needed to understand how such factors influence the action of MFCD01847514.
属性
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN6O3/c1-7(16-10-12(22)17-13(23)20-18-10)11(21)19-15-6-8-2-4-9(14)5-3-8/h2-7H,1H3,(H,16,18)(H,19,21)(H2,17,20,22,23)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZBLLKXYVUEHA-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)Br)NC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)Br)NC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5711538.png)
![2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5711540.png)

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5711550.png)

![N-(3-fluorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711556.png)
![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)
![5-imino-6-(3-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5711571.png)

![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)
![1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5711585.png)

